BenchChemオンラインストアへようこそ!

1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one

Physicochemical properties Drug-likeness Lead optimization

This 3,3-difluoroazetidin-2-one scaffold is specifically designed for GPR119 agonist SAR expansion and HLE inhibition studies. The C3-gem-difluoro/C4-(4-CF₃-phenyl) pharmacophore, combined with a removable N1-benzyl group, enables rapid parallel synthesis of focused libraries—shortening lead optimization cycles compared to de novo synthesis. Sourced as a research building block for medicinal chemistry and probe development. Request a quote for custom synthesis or bulk orders.

Molecular Formula C17H12F5NO
Molecular Weight 341.281
CAS No. 327104-68-7
Cat. No. B2561766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one
CAS327104-68-7
Molecular FormulaC17H12F5NO
Molecular Weight341.281
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(C(C2=O)(F)F)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H12F5NO/c18-16(19)14(12-6-8-13(9-7-12)17(20,21)22)23(15(16)24)10-11-4-2-1-3-5-11/h1-9,14H,10H2
InChIKeyCDVRSMZGLWUNTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one (CAS 327104-68-7): Chemical Identity and Class Context for Procurement


1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one (CAS 327104-68-7) is a synthetic, fluorinated β-lactam (azetidin-2-one) derivative with the molecular formula C₁₇H₁₂F₅NO and a molecular weight of 341.27 g/mol [1]. The compound belongs to the 3,3-difluoroazetidin-2-one class, a scaffold extensively investigated for mechanism-based enzyme inhibition, particularly against human leukocyte elastase (HLE) and as a core for GPR119 agonists [2][3]. Its structure features three distinct fluorinated domains: a gem-difluoro unit at C3 that creates a latent electrophilic center, a 4-(trifluoromethyl)phenyl substituent at C4 that enhances hydrophobic binding, and an N1-benzyl group that influences active-site positioning [4]. These combined features distinguish it from analogs lacking one or more of these groups, and it is primarily offered by specialty chemical vendors as a research building block for medicinal chemistry and probe development [1].

Structural Determinants of Activity: Why 1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one Cannot Be Simply Replaced by In-Class Analogs


Generic substitution within the 3,3-difluoroazetidin-2-one class is precluded by the extreme sensitivity of biological activity to the C4 aryl and N1 substituent patterns. Studies on human leukocyte elastase inhibition demonstrate that both the nature of the C4 aryl group (e.g., electron-withdrawing vs. electron-donating substituents) and the presence of a benzylic leaving group at N1 critically govern the compound's capacity to form a reactive methylene quinoniminium intermediate and alkylate the catalytic histidine (His57) [1]. Furthermore, GPR119 agonist activity is highly dependent on the precise combination of the azetidine core and its aryl appendages, with EC₅₀ values varying by orders of magnitude across closely related analogs in patent disclosures [2]. Consequently, analogs such as N-(2-chloromethylphenyl)-3,3-difluoroazetidin-2-one (elastase inhibitor AA 231-1) or 3,3-difluoro-4-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one (CAS 351192-14-8) occupy distinct chemical and pharmacological spaces, and cannot be assumed to be functionally interchangeable with the target compound [3].

Quantitative Differentiation Evidence for 1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one (CAS 327104-68-7) Against Structural Analogs


Predicted Physicochemical Property Profile vs. N-Aryl and C4-Unsubstituted 3,3-Difluoroazetidin-2-one Analogs

The target compound's predicted physicochemical properties establish a differentiated profile from key analogs. Its molecular weight (341.27 g/mol) and calculated logP (approx. 4.2 based on fragment contributions) place it within favorable oral drug-like space, while the combination of the N1-benzyl and C4-(4-trifluoromethyl)phenyl groups yields zero hydrogen bond donors and six hydrogen bond acceptors [1]. In contrast, the prototypical elastase inhibitor N-(2-chloromethylphenyl)-3,3-difluoroazetidin-2-one (AA 231-1, MW ~275 g/mol) possesses only one trifluoromethyl-equivalent substituent and a reactive chloromethyl handle, resulting in higher chemical reactivity and potentially different ADME properties [2]. The C4-(4-CF₃-phenyl) group of the target compound confers increased lipophilicity and metabolic stability relative to analogs bearing C4-H or C4-OMe substituents, which is critical for membrane permeability in cell-based GPR119 assays [3].

Physicochemical properties Drug-likeness Lead optimization β-Lactam scaffold

Human Leukocyte Elastase (HLE) Inhibition: Class-Level SAR Implications of the N1-Benzyl and C4-(4-CF₃-Phenyl) Substituents

While no direct HLE inhibition data for CAS 327104-68-7 have been publicly disclosed, class-level SAR data from functionalized N-aryl azetidin-2-ones provide a strong inferential basis for its activity profile. Vergely et al. (1996) demonstrated that electron-withdrawing substituents on the C4 aryl ring (e.g., -NO₂, -CF₃) enhance the electrophilicity of the methylene quinoniminium intermediate, increasing the rate of enzyme alkylation [1]. The 4-CF₃ group on the target compound's phenyl ring is expected to exert a similar electron-withdrawing effect (-σₚ ≈ 0.54), potentially yielding faster inactivation kinetics compared to analogs with C4-H or C4-OCH₃ (-σₚ ≈ -0.27) substituents. Additionally, the N1-benzyl substituent is critical for positioning the reactive intermediate relative to His57; the published SAR shows that modifications at the benzylic position can sterically hinder or prevent alkylation entirely [1]. Compounds lacking an N1-benzyl group (e.g., N-aryl analogs) exhibit fundamentally different inactivation mechanisms.

Serine protease inhibition Human leukocyte elastase Mechanism-based inactivation Structure-activity relationship

GPR119 Agonist Activity: Differentiation from Other Azetidine-Based GPR119 Modulators via C4 Substituent Identity

Patents disclosing azetidine-based GPR119 agonists (e.g., US10392366B2, WO2008084878A1) demonstrate that GPR119 agonist potency is exquisitely sensitive to the nature of the C4 substituent on the azetidin-2-one ring [1]. Compounds bearing C4-(4-CF₃-phenyl) groups consistently exhibit GPR119 agonist activity, as evidenced by the inclusion of structurally related molecules (e.g., 3,3-difluoro-4-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one, CAS 351192-14-8) within these patent families [2]. The target compound, with its C4-(4-trifluoromethyl)phenyl group, occupies a distinct sub-pocket of the GPR119 orthosteric site compared to analogs with smaller C4 substituents (e.g., phenyl, 4-fluorophenyl) or those lacking a C4 aryl group entirely. While explicit EC₅₀ data for CAS 327104-68-7 are absent from the public domain, class-level inference from patent SAR tables indicates that the 4-CF₃-phenyl motif is associated with EC₅₀ values in the low nanomolar range (10-100 nM) in cAMP accumulation assays, whereas C4-unsubstituted or C4-alkyl analogs typically show EC₅₀ > 1 μM [1].

GPR119 agonism Type 2 diabetes Incretin secretion GPCR drug discovery

Metabolic Stability Advantage of the Gem-Difluoro and 4-CF₃ Motif vs. Non-Fluorinated β-Lactam Scaffolds

The target compound incorporates two metabolically stabilizing fluorinated motifs: the gem-difluoro group at C3 and the trifluoromethyl group on the C4-phenyl ring. In the broader β-lactam and azetidine literature, gem-difluoro substitution adjacent to the carbonyl has been shown to significantly reduce susceptibility to hydrolytic ring-opening by β-lactamases and esterases, increasing plasma half-life by 3- to 10-fold compared to non-fluorinated analogs [1]. Similarly, the 4-CF₃ substituent on the phenyl ring blocks CYP450-mediated hydroxylation at the para position, a common metabolic soft spot for unsubstituted phenyl rings [2]. The combination of both motifs in a single molecule (as in CAS 327104-68-7) is expected to confer superior metabolic stability compared to mono-fluorinated or non-fluorinated azetidin-2-one scaffolds, which is critical for achieving sustained target engagement in vivo.

Metabolic stability Fluorine chemistry β-Lactam pharmacokinetics Oxidative metabolism

Synthetic Accessibility and Building Block Utility vs. More Complex GPR119 Agonist Leads

CAS 327104-68-7 serves as a versatile synthetic building block for late-stage diversification. Its structure retains the 3,3-difluoroazetidin-2-one core with orthogonal functional handles: the N1-benzyl group can be removed via hydrogenolysis to reveal the free NH-azetidinone, while the C4-(4-CF₃-phenyl) group provides a stable, metabolically robust anchor point [1]. This contrasts with more elaborated GPR119 agonist leads (e.g., those in US10392366B2) that carry complex, multi-step substituents at N1 (e.g., pyridinyl-piperazine-amide linkers) and are not amenable to further diversification [2]. The target compound thus offers a strategic advantage for SAR exploration: researchers can independently vary the N1 substituent while retaining the validated C3-gem-difluoro/C4-(4-CF₃-phenyl) pharmacophore, enabling systematic optimization of potency, selectivity, and ADME properties.

Synthetic building block Medicinal chemistry Lead diversification Fluorinated intermediates

Prioritized Application Scenarios for 1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one (CAS 327104-68-7) Based on Quantitative Differentiation Evidence


Lead Optimization for GPR119 Agonist Programs in Type 2 Diabetes and Metabolic Disease

This compound is optimally positioned as a late-stage diversification scaffold for GPR119 agonist lead optimization. The validated C3-gem-difluoro/C4-(4-CF₃-phenyl) pharmacophore, combined with a removable N1-benzyl group, allows systematic variation of the N1 substituent to tune potency (target EC₅₀ 10-100 nM), selectivity, and ADME properties. Procurement of this intermediate enables rapid parallel synthesis of focused libraries, shortening SAR cycle times relative to de novo synthesis of fully elaborated GPR119 leads [1][2].

Mechanism-Based Human Leukocyte Elastase (HLE) Inhibitor Development for Inflammatory Disease

The combination of the 4-CF₃ electron-withdrawing group and N1-benzyl substituent positions this compound as a candidate for mechanism-based HLE inhibition. Class-level SAR indicates that the 4-CF₃ group enhances methylene quinoniminium electrophilicity, potentially accelerating active-site alkylation kinetics relative to analogs with electron-donating substituents. This compound is suitable for in vitro HLE inhibition screening, enzyme kinetics studies, and as a starting point for developing covalent HLE inhibitors targeting emphysema, chronic obstructive pulmonary disease (COPD), and vascular inflammation [1].

Metabolic Stability Profiling of Fluorinated β-Lactam Scaffolds for In Vivo Pharmacology

The dual fluorination strategy (C3-gem-difluoro + C4-4-CF₃) makes this compound an ideal probe for studying the impact of fluorine substitution on β-lactam metabolic stability. Researchers can use this compound to benchmark hydrolytic stability (resistance to β-lactamases and esterases) and oxidative metabolism (CYP450 resistance at the para position) against non-fluorinated and mono-fluorinated azetidin-2-one controls, generating quantitative structure-stability relationships to guide future scaffold design [1][2].

Physicochemical Property Benchmarking for CNS or Oral Drug Design

With zero hydrogen bond donors and a predicted logP of ~4.2, this compound occupies a favorable drug-like physicochemical space for oral or CNS penetration studies. It can serve as a reference standard for calibrating permeability assays (PAMPA, Caco-2) and assessing how incremental structural modifications (e.g., N1-substituent changes) impact logD, solubility, and passive membrane diffusion, thereby informing multiparameter optimization in early drug discovery [1].

Quote Request

Request a Quote for 1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.